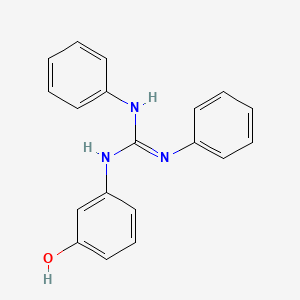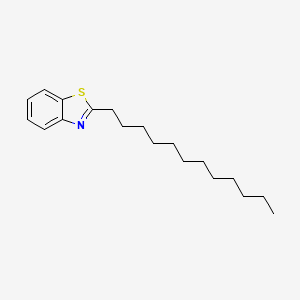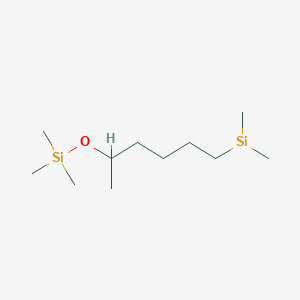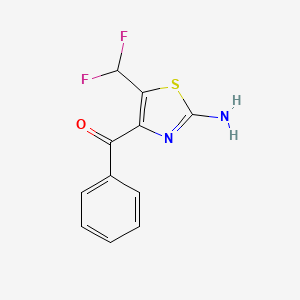![molecular formula C15H16ClN3S B15160714 Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl- CAS No. 677343-22-5](/img/structure/B15160714.png)
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl-, the synthesis can be achieved through the following steps:
Preparation of the precursor: The precursor can be synthesized by reacting 4-chlorothiophenol with a suitable phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of guanidines often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of solid-state mechanochemical ball milling has been highlighted as an effective method for synthesizing guanidines without the need for bulk solvents .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and guanidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with DNA and proteins, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)guanidine: Shares the guanidine core but lacks the ethyl and phenylthio groups.
Thiourea derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the urea moiety.
Pyrimidine derivatives: Contain a similar guanidine functionality but with a different heterocyclic core.
Uniqueness
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
677343-22-5 |
|---|---|
Fórmula molecular |
C15H16ClN3S |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)sulfanylphenyl]-2-ethylguanidine |
InChI |
InChI=1S/C15H16ClN3S/c1-2-18-15(17)19-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H3,17,18,19) |
Clave InChI |
ZIJLCEOYEUOLNB-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)



![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
